5,6-Dihydro-1,10-phenanthroline

Description

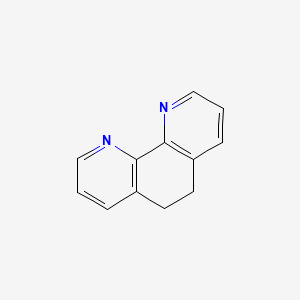

Structure

3D Structure

Properties

CAS No. |

97919-82-9 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5,6-dihydro-1,10-phenanthroline |

InChI |

InChI=1S/C12H10N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-4,7-8H,5-6H2 |

InChI Key |

NDWJTDJESZWTGD-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3=C1C=CC=N3)N=CC=C2 |

Canonical SMILES |

C1CC2=C(C3=C1C=CC=N3)N=CC=C2 |

Synonyms |

(OP)2Cu(I) 1,10-phenanthroline 1,10-phenanthroline hydrate 1,10-phenanthroline hydrochoride 1,10-phenanthroline monohydrochoride 1,10-phenanthroline monoperchlorate 1,10-phenanthroline, zinc salt 5,6-dihydro-1,10-phenanthroline copper phenanthroline O-PHE o-phenanthroline |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5,6-Dihydro-1,10-Phenanthroline Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry, with profound implications for fields ranging from catalysis to medicinal chemistry. This guide provides a comprehensive exploration of the thermodynamic stability of complexes formed with 5,6-dihydro-1,10-phenanthroline, a flexible analogue of the well-studied 1,10-phenanthroline. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven methodologies for the accurate determination and interpretation of stability constants. We will delve into the theoretical underpinnings of complex stability, provide detailed experimental protocols, and discuss the critical analysis of thermodynamic data.

Introduction: The Significance of this compound in Coordination Chemistry

1,10-Phenanthroline (phen) is a classic bidentate N-donor ligand renowned for forming highly stable complexes with a vast array of metal ions.[1] Its rigid, planar structure is central to its strong coordinating ability and its extensive use in applications such as DNA intercalating agents, redox indicators (e.g., ferroin), and catalysts.[1]

The focus of this guide, this compound (DHphen), introduces a degree of conformational flexibility by saturating the C5-C6 bond. This structural modification alters the ligand's steric and electronic properties, potentially leading to unique coordination geometries, selectivities, and thermodynamic profiles compared to its rigid parent. Understanding the thermodynamic stability of DHphen complexes is crucial for:

-

Drug Development: The stability of a metal-based drug in a biological medium is paramount. A complex that is too labile may dissociate prematurely, failing to reach its target, while an overly inert complex may not release the active component.

-

Catalysis: The catalytic cycle often involves the association and dissociation of substrates from a metal center. The thermodynamic stability of the catalyst complex dictates its efficacy and lifespan.

-

Analytical Chemistry: The selective formation of stable, often colored, complexes is the basis for many quantitative analytical methods.[2]

This guide will equip researchers with the foundational knowledge and practical workflows to rigorously assess the thermodynamic stability of these and other novel metal complexes.

Fundamental Principles of Thermodynamic Stability

The stability of a metal complex in solution is a measure of the extent of formation at equilibrium.[3] This is quantified by the stability constant (also known as the formation constant), K. For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stability constant, K₁, is given by:

K₁ = [ML] / ([M][L])

For stepwise formation of higher-order complexes (e.g., ML₂, ML₃), each step has a corresponding stepwise stability constant (K₂, K₃, etc.), and the overall stability constant (βn) is the product of the stepwise constants.[3]

βn = K₁ × K₂ × ... × Kn = [MLn] / ([M][L]ⁿ)

A larger stability constant signifies a greater concentration of the complex at equilibrium and thus, higher thermodynamic stability.[3] This stability is governed by several key principles:

The Chelate Effect

This compound, like its parent compound, is a bidentate ligand, meaning it binds to a metal ion through two donor atoms. This mode of binding gives rise to a significant thermodynamic advantage known as the chelate effect . The formation of a chelate ring (a ring containing the metal ion) is entropically more favorable than the coordination of an equivalent number of monodentate ligands.[4][5] The reaction of a hydrated metal ion with a bidentate ligand results in a net increase in the number of free molecules in the system, leading to a positive entropy change (ΔS°) and a more favorable Gibbs free energy change (ΔG°).[4][5]

The Irving-Williams Series

For a given ligand, the stability of complexes with divalent first-row transition metal ions generally follows a specific trend, regardless of the ligand's nature. This empirical observation is known as the Irving-Williams series:[6]

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This trend is attributed to the combined effects of decreasing ionic radii across the period and the increasing ligand field stabilization energy (LFSE), which peaks at Ni(II), with the exceptional stability of Cu(II) complexes arising from the Jahn-Teller effect.[6][7] This series serves as a fundamental benchmark for predicting and verifying the stability of new transition metal complexes.[8][9]

Experimental Determination of Stability Constants

The accurate determination of stability constants is a meticulous process requiring careful experimental design and data analysis. The primary methods rely on measuring the concentration of one or more species in an equilibrium mixture.[10]

Potentiometric pH Titration

This is the most widely used and one of the most accurate methods for determining stability constants.[11][12] The principle lies in the competition between metal ions and protons (H⁺) for the ligand.[11] As a metal ion coordinates to the ligand, it displaces a proton, causing a change in pH that can be precisely measured with a glass electrode.

Caption: Workflow for potentiometric stability constant determination.

-

Solution Preparation:

-

Prepare a carbonate-free solution of ~0.1 M NaOH and standardize it against potassium hydrogen phthalate (KHP).

-

Prepare a stock solution of ~0.1 M HCl or HNO₃ and standardize it.

-

Prepare an accurate stock solution of the ligand (this compound).

-

Prepare an accurate stock solution of the metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂). The anion should be non-coordinating.

-

Prepare a concentrated solution of an inert background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength.[13]

-

-

Electrode Calibration:

-

Calibrate the pH meter and combined glass electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25.0 °C).[14]

-

Perform an acid-base titration in the absence of the ligand and metal to determine the standard potential (E⁰) of the electrode and check for carbonate contamination in the base.[15]

-

-

Ligand Protonation Titration:

-

In a double-walled, thermostatted vessel, add a known volume of the ligand stock solution, standard acid, and background electrolyte. Dilute to a fixed total volume (e.g., 50.0 mL).

-

Maintain an inert atmosphere by bubbling nitrogen or argon through the solution to prevent oxidation and absorption of CO₂.

-

Titrate the solution with the standardized NaOH solution, recording the pH or mV reading after each addition and allowing the reading to stabilize.

-

This titration allows for the determination of the ligand's protonation constants (pKa values).[12]

-

-

Metal-Ligand Titration:

-

Repeat the procedure from step 3, but also add a known volume of the metal stock solution. It is advisable to perform titrations at several different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3).[12]

-

The resulting titration curves will be displaced from the ligand-only curve, indicating complex formation.[14]

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) are processed using specialized computer programs like HYPERQUAD or BEST.[16] These programs use non-linear least-squares algorithms to fit the potentiometric data and calculate the overall stability constants (log β) that best describe the experimental curves.

-

Spectrophotometric Methods

Spectrophotometric methods are applicable when the formation of a metal complex results in a significant change in the UV-Visible absorption spectrum.[3] These methods are particularly useful for systems with very high stability constants or for complexes that are not amenable to pH titration.[17]

This method is used to determine the stoichiometry of the dominant complex in solution.[2]

-

Protocol:

-

Prepare a series of solutions where the total molar concentration of metal and ligand ([M] + [L]) is held constant, but their mole fraction is varied systematically from 0 to 1.[18]

-

Measure the absorbance of each solution at a wavelength where the complex absorbs strongly, but the free metal and ligand absorb weakly or not at all.

-

Plot the measured absorbance against the mole fraction of the ligand (X_L).

-

The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L = 0.67 indicates a 1:2 (M:L) complex.[2]

-

This method can be used to determine both stoichiometry and the stability constant.

-

Protocol:

-

Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is systematically increased.[18]

-

Measure the absorbance of each solution at the chosen wavelength.

-

Plot absorbance versus the molar ratio of ligand to metal ([L]/[M]).

-

The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the complex. The data from the curved portion of the plot can be used to calculate the formation constant.[18]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[19] It is the only method that can determine all thermodynamic binding parameters—the binding constant (Kₐ, which is 1/Kₐ), enthalpy (ΔH), and stoichiometry (n)—in a single experiment.[20] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Computational Approaches

Alongside experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of complexes.[21] Density Functional Theory (DFT) can be used to calculate the structures and energies of reactants and products, allowing for the estimation of reaction energies and, consequently, stability.[22][23] These methods are particularly valuable for:

-

Screening: Evaluating a large number of potential ligand-metal combinations before committing to synthesis and experimental testing.[24]

-

Mechanistic Insight: Decomposing the binding energy into constituent parts (e.g., electrostatic, covalent) to understand the nature of the metal-ligand bond.

-

Guiding Experiment: Predicting trends in stability that can be subsequently verified in the lab.

It is crucial to note that computational results should be benchmarked against and used in conjunction with experimental data for validation.[25]

Data Interpretation and Expected Trends

While specific thermodynamic data for this compound complexes is not as widely published as for 1,10-phenanthroline, we can anticipate certain trends based on fundamental principles.

-

Comparison to 1,10-Phenanthroline: The increased flexibility of the DHphen backbone may lead to a slight decrease in pre-organization compared to the rigid phenanthroline.[26] This could result in a small entropic penalty and slightly lower stability constants for DHphen complexes compared to their phenanthroline analogues under identical conditions.

-

Metal Ion Trends: The stability of DHphen complexes with first-row transition metals is expected to follow the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn).[6][7]

-

Solvent Effects: The choice of solvent can influence stability. In general, coordinating solvents can compete with the ligand for the metal ion, leading to lower apparent stability constants.

Table 1: Comparison of Experimental Techniques for Stability Constant Determination

| Technique | Principle | Advantages | Disadvantages |

| Potentiometric Titration | Measures change in [H⁺] upon complexation | High precision and accuracy; applicable to a wide range of systems; provides protonation constants. | Requires ligand to have protonation sites; not suitable for extremely stable complexes. |

| UV-Vis Spectrophotometry | Measures change in absorbance | High sensitivity; can study very stable complexes; small sample requirement. | Requires a chromophoric change upon complexation; less precise than potentiometry.[3] |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Provides a complete thermodynamic profile (Kₐ, ΔH, ΔS, n) in one experiment; label-free.[19] | Requires larger sample quantities; lower throughput; sensitive to buffer mismatch.[20] |

| Computational Methods (e.g., DFT) | Calculates energies of species | Predictive power; provides mechanistic insight; no experimental cost. | Accuracy depends on the level of theory; requires significant computational resources; must be validated experimentally.[22] |

Conclusion

The thermodynamic stability of this compound complexes is a critical parameter that dictates their potential utility in diverse scientific applications. This guide has outlined the core theoretical principles governing complex stability and provided an in-depth overview of the primary experimental and computational techniques used for its determination. For researchers and drug development professionals, a rigorous and multi-faceted approach, often combining potentiometry, spectrophotometry, or calorimetry with computational modeling, is essential for generating reliable and comprehensive stability data. This foundational understanding is indispensable for the rational design of new metal-based therapeutics, catalysts, and analytical reagents.

References

Sources

- 1. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 2. jetir.org [jetir.org]

- 3. scispace.com [scispace.com]

- 4. The chelate and macrocyclic effects [ns1.almerja.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Irving–Williams series - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. fiveable.me [fiveable.me]

- 9. alchemyst.co.uk [alchemyst.co.uk]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. hakon-art.com [hakon-art.com]

- 13. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]

- 14. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 15. cost-nectar.eu [cost-nectar.eu]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. curresweb.com [curresweb.com]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]

- 21. bulletin.chemistry.kz [bulletin.chemistry.kz]

- 22. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 23. diva-portal.org [diva-portal.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 26. tandfonline.com [tandfonline.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Guide: Coordination Geometry and Electronic Modulation of 5,6-Dihydro-1,10-Phenanthroline

[1]

Executive Summary

The transition from 1,10-phenanthroline (phen) to This compound represents a critical "de-aromatization" step in ligand design.[1] By saturating the C5–C6 bond, the extended

-

Geometric Flexibility: The aliphatic ethylene bridge (–CH₂–CH₂–) induces a non-planar, puckered conformation in the central ring, distinct from the rigid planarity of standard phen.

-

Electronic Tuning: The loss of central aromaticity raises the energy of the

orbitals, typically resulting in blue-shifted metal-to-ligand charge transfer (MLCT) absorptions and altered redox potentials.[1] -

Reactivity: The sp³-hybridized C5/C6 carbons become susceptible to functionalization (e.g., epoxidation), serving as a scaffold for "clip-on" therapeutic agents.[1]

Part 1: Ligand Architecture & Coordination Geometry[1]

Structural Deviation from 1,10-Phenanthroline

While 1,10-phenanthroline is a rigid, planar chelator, the 5,6-dihydro derivative adopts a slightly twisted geometry due to the saturation of the bridge.[1]

| Parameter | 1,10-Phenanthroline (phen) | This compound (dh-phen) |

| C5–C6 Hybridization | sp² (Aromatic) | sp³ (Aliphatic) |

| Backbone Geometry | Planar | Puckered (Half-chair or Envelope) |

| Electronic Nature | Extended | Interrupted |

| N–N Distance (bite) | ~2.65 Å | ~2.70–2.75 Å (Slightly flexible) |

| Typical Bite Angle | 79.8° | 77.5° – 78.5° |

Coordination Modes

The dh-phen ligand binds transition metals almost exclusively in a bidentate (

-

Octahedral (

): In complexes like -

Square Planar (

): In

Part 2: Electronic Profile & Photophysics[1]

The saturation of the 5,6-position has profound effects on the frontier orbitals.

The "Blue-Shift" Effect

In standard phen complexes, the LUMO is delocalized over the entire tricyclic system. In dh-phen, the LUMO is localized primarily on the pyridine rings, raising its energy level.[1]

-

Consequence: The energy gap (

) between the Metal ( -

Observation: MLCT absorption bands typically shift to shorter wavelengths (Blue Shift) compared to their phen analogues.

-

Application: This high-energy gap makes dh-phen derivatives excellent Hole Blocking Layer (HBL) materials in OLEDs, preventing electron leakage.[1]

Redox Potentials

The aliphatic bridge is electron-releasing (inductive effect,

-

Oxidation: The metal center in

is generally easier to oxidize (lower potential) than in phen analogues because the ligand stabilizes the higher oxidation state less effectively via back-bonding.

Part 3: Experimental Protocols

Synthesis of [Re(CO)₃(5,6-epoxy-5,6-dihydro-phen)Br]

Note: The epoxy-dihydro derivative is a common stable form used in bio-imaging due to its reactive handle.[1]

Reagents:

-

Pentacarbonylrhenium(I) bromide or

dimer.[2] -

5,6-epoxy-5,6-dihydro-1,10-phenanthroline (synthesized via oxidation of phen with bleach/NaOCl).[1]

-

Toluene (anhydrous).

Protocol:

-

Preparation: Dissolve

(0.5 mmol) in 20 mL of anhydrous toluene under an argon atmosphere. -

Addition: Add 5,6-epoxy-5,6-dihydro-1,10-phenanthroline (1.0 mmol) dissolved in 5 mL toluene dropwise.

-

Reflux: Heat the mixture to reflux (110°C) for 4 hours. The solution will change color (often to bright yellow/orange).

-

Isolation: Cool to room temperature. The product often precipitates. If not, add hexane to induce precipitation.

-

Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum. Recrystallize from dichloromethane/pentane.

Validation (Self-Check):

-

IR Spectroscopy: Look for three strong

bands characteristic of fac-tricarbonyl species (approx. 2020, 1910, 1890 cm⁻¹). -

¹H NMR: The bridge protons (H5/H6) in the epoxy form appear as singlets or doublets around 4.5–5.0 ppm, distinct from aromatic protons.

Visualization of Synthesis Workflow

Caption: Synthetic pathway for Rhenium(I) tricarbonyl complexes utilizing the 5,6-dihydro-epoxy scaffold.

Part 4: Functional Applications in Drug Development

DNA Intercalation & Modification

Unlike the flat "molecular shims" of planar phen complexes that intercalate deeply between DNA base pairs, dh-phen complexes have a "kink" due to the saturated bridge.

-

Partial Intercalation: The puckered ring prevents full insertion. This results in groove binding or partial intercalation , altering the cytotoxicity profile.

-

Covalent Binding: If the epoxy-dihydro variant is used, the epoxide ring can be opened by nucleophilic DNA bases (e.g., Guanine N7), forming irreversible covalent adducts similar to cisplatin, but with a luminescent reporter attached.

Structure-Activity Relationship (SAR) Diagram[1]

Caption: Causal logic connecting the dihydro-bridge structural feature to biological and photophysical outcomes.

References

-

Carreño, A., et al. (2025).[3] Comprehensive Structural, Electronic, and Biological Characterization of fac-[Re(CO)₃(5,6-epoxy-5,6-dihydro-1,10-phenanthroline)Br]. Inorganics. Link

-

Lee, H. W., et al. (2011). Synthesis of 5,6-Dihydro[1,10]phenanthroline Derivatives and Their Properties as Hole-Blocking Layer Materials. Bulletin of the Korean Chemical Society. Link

-

Knör, G., & Monkowius, U. (2011). 1,10-Phenanthroline-5,6-dione complexes of middle transition elements. ResearchGate. Link

-

Hystad, et al. (2022). Neutral Formazan Ligands Bound to the fac-(CO)3Re(I) Fragment: Structural Studies. Inorganic Chemistry. Link

-

Eskandari, et al. (2025).[4][3] Luminescent Ru(II) complexes based on functionalised 1,10-phenanthroline derivatised ligands. Inorganica Chimica Acta. Link

Methodological & Application

Application Note: Synthesis and Characterization of Ruthenium(II) Complexes with 5,6-Dihydro-1,10-Phenanthroline

[1][2][3]

Executive Summary

This guide details the synthesis, purification, and characterization of the heteroleptic ruthenium(II) complex

Unlike the planar 1,10-phenanthroline (phen), the dhphen ligand possesses a saturated C5–C6 bond, resulting in a puckered, non-planar geometry. This structural deviation breaks the extended

Key Technical Challenges Addressed:

-

Ligand Stability: Preventing the oxidative dehydrogenation of dhphen back to phen during complexation.

-

Purification: Efficient separation of the target complex from potential oxidized by-products.

-

Validation: Using NMR and UV-Vis signatures to confirm the integrity of the aliphatic bridge.

Part 1: Ligand Preparation & Handling[3][4]

While this compound (CAS: 3002-23-1) is commercially available, it is significantly more expensive than 1,10-phenanthroline. It can be synthesized via the reduction of 1,10-phenanthroline.[1]

Protocol A: Reduction of 1,10-Phenanthroline

Note: If purchasing the ligand, proceed to Part 2. Store commercial ligand under inert gas.

Reagents:

-

1,10-Phenanthroline (anhydrous)

-

Sodium Borohydride (

)[2] -

Nickel(II) Chloride (

) - Catalyst -

Ethanol (Absolute)[3]

Workflow:

-

Dissolution: Dissolve 1,10-phenanthroline (1.0 g, 5.5 mmol) and

(0.1 eq) in ethanol (30 mL). -

Reduction: Slowly add

(10 eq) portion-wise at -

Reflux: Heat to reflux for 4 hours under

. The solution typically turns dark, then lightens as reduction completes. -

Workup: Quench with water, extract with dichloromethane (DCM), dry over

, and evaporate. -

Validation:

NMR must show the disappearance of the aromatic C5/C6 protons and appearance of aliphatic signals at

Part 2: Synthesis of

This protocol utilizes the "building block" precursor cis-

Reagents

-

Precursor: cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate (

)[4] -

Ligand: this compound (dhphen)[5]

-

Solvent: Ethanol/Water (2:1 v/v), degassed.

-

Precipitant: Ammonium Hexafluorophosphate (

)[4][6]

Step-by-Step Protocol

-

Deoxygenation (Critical Step):

-

In a 50 mL 2-neck round-bottom flask, combine Ethanol (10 mL) and Water (5 mL).

-

Bubble high-purity Nitrogen (

) or Argon through the solvent for 20 minutes before adding reagents.

-

-

Reaction Assembly:

-

Add

(0.20 g, 0.38 mmol). -

Add dhphen (0.08 g, 0.42 mmol, 1.1 eq). Note: Slight excess ensures complete consumption of the Ru precursor.

-

Maintain

flow and fit a reflux condenser.

-

-

Thermal Complexation:

-

Heat to vigorous reflux (

bath temp) for 4–6 hours. -

Visual Cue: The solution will shift from purple/dark red (precursor) to a clear, bright orange-red.

-

-

Workup & Anion Exchange:

-

Isolation:

Part 3: Purification & Characterization (Self-Validating System)

The crude product often contains trace amounts of the oxidized

Purification: Alumina Column Chromatography[7]

-

Stationary Phase: Neutral Alumina (deactivated with 5% water).

-

Eluent: Acetonitrile (MeCN) / Toluene gradient.

-

Start with 100% Toluene (elutes free ligand).

-

Switch to MeCN/Toluene (1:1).

-

Elute product with pure MeCN.

-

-

Counter-ion Switch (for biological use):

-

Dissolve the purified

salt in minimum acetone. -

Add saturated solution of Tetra-n-butylammonium chloride (TBACl) in acetone.

-

The chloride salt

precipitates. Filter, wash with acetone, and dry.

-

Characterization Checklist

| Technique | Expected Result (Validation) | Failure Mode (Oxidation) |

| Aliphatic Singlet/Multiplet: A distinct signal at | Absence of signal at 3.5 ppm; appearance of aromatic singlet at | |

| UV-Vis Abs | MLCT Band: | Red-shift to |

| ESI-MS | m/z: Consistent with | Mass corresponds to |

DOT Diagram: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow with critical quality control checkpoint (NMR).

Part 4: Application Note - DNA Binding Studies

The primary utility of

Mechanism[9]

-

Planar Ligands (e.g., phen, dppz): Bind via intercalation (insertion between base pairs), stabilized by

-stacking. -

Non-Planar Ligands (dhphen): The hydrogenated C5-C6 bond causes the ligand to pucker. This steric bulk hinders deep intercalation.

-

Result: The complex typically binds via electrostatic interaction or groove binding , exhibiting significantly lower binding constants (

) compared to its planar analogues.

Experimental Protocol: UV-Vis Titration

-

Preparation: Prepare a

solution of -

Titration: Add aliquots of concentrated Calf Thymus DNA (CT-DNA).

-

Observation:

-

Monitor the MLCT band (~448 nm).

-

Expectation: Minimal hypochromism (< 10%) and negligible red-shift.

-

Contrast: Compare with

, which shows significant hypochromism (> 20%) and red-shift due to intercalation.

-

DOT Diagram: Binding Logic

Figure 2: Mechanistic logic distinguishing the binding modes of planar vs. non-planar ligands.

References

-

Turro, C., et al. (1995). "Photoinduced Electron Transfer in Metal-Organic Assemblies." Inorganic Chemistry. (Context: General synthesis of Ru-polypyridyl complexes).

-

Keene, F. R. (1997). "The shape of supramolecular assemblies." Coordination Chemistry Reviews. (Context: Stereochemistry and ligand shape effects).

-

Barton, J. K. (1986). "Metals and DNA: Molecular Left-Handed Complements." Science. (Context: Foundation of metallo-intercalation and shape selection).

- Moucheron, C., et al. (1998). "Photophysics and photochemistry of ruthenium(II) polypyridyl complexes." Progress in Reaction Kinetics and Mechanism. (Context: MLCT characteristics of modified phenanthrolines).

-

Greguric, A., et al. (1994). "Synthesis of this compound derivatives." Australian Journal of Chemistry. (Context: Ligand synthesis reduction methods).

Sources

- 1. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. rsc.org [rsc.org]

Application Note: High-Purity Synthesis of 1,10-Phenanthroline-5,6-dione via the 5,6-Dihydro Intermediate

Executive Summary & Strategic Rationale

1,10-Phenanthroline-5,6-dione ("phendione") is a critical ligand in the development of metallodrugs, particularly anticancer and antimicrobial agents involving Ag(I) and Cu(II) complexes [1, 2]. Its ability to intercalate into DNA and inhibit specific enzymes makes the purity of the ligand paramount.

The Challenge: The standard industrial synthesis of phendione involves the direct oxidation of 1,10-phenanthroline using a harsh mixture of sulfuric acid, nitric acid, and potassium bromide (the Yamada method) [3]. While effective, this route frequently generates 5-nitro-1,10-phenanthroline as a difficult-to-remove impurity. In pharmaceutical applications, nitro-aromatics are often flagged as potential genotoxins, necessitating rigorous downstream purification.

The Solution: This protocol details an alternative, high-fidelity route using 5,6-dihydro-1,10-phenanthroline as a discrete intermediate. By first reducing the central ring and then selectively oxidizing the resulting benzylic-like methylenes, we bypass the electrophilic aromatic substitution pathway entirely, eliminating the risk of nitration and allowing for milder oxidation conditions.

Synthetic Pathway Visualization

The following diagram outlines the reaction logic, contrasting the "Standard Nitro-Risk" route with the "Dihydro-Intermediate" route.

Figure 1: Comparative synthetic pathways. The proposed route (green) avoids the nitration risks associated with the standard acid-bromide oxidation (red).

Detailed Experimental Protocols

Step 1: Partial Reduction to this compound

This step converts the aromatic central ring into an aliphatic bridge, activating the 5 and 6 positions for controlled oxidation.

Reagents & Equipment:

-

1,10-Phenanthroline (anhydrous)[1]

-

Raney Nickel (Active catalyst slurry)

-

Ethanol (Absolute)

-

Hydrogen gas (Balloon or low-pressure hydrogenation apparatus)

-

Celite® filter pad

Protocol:

-

Preparation: Dissolve 10.0 g (55.5 mmol) of 1,10-phenanthroline in 150 mL of absolute ethanol in a hydrogenation flask.

-

Catalyst Addition: Carefully add 2.0 g of active Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry. Keep wet at all times.

-

Hydrogenation: Purge the system with nitrogen, then introduce hydrogen gas (1-2 atm). Stir vigorously at 40°C for 12 hours.

-

Checkpoint: Monitor reaction by TLC (Silica, 9:1 DCM:MeOH). The starting material (Phen) is more polar than the dihydro product.

-

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Safety: Immediately quench the filter cake with water to prevent ignition.

-

Isolation: Evaporate the ethanolic filtrate under reduced pressure to yield a pale yellow solid.

-

Purification: Recrystallize from hexane/benzene or sublimed if necessary, though the crude is often sufficiently pure (>95%) for the next step.

-

Yield Expectation: 85-90%

-

Target Structure: this compound (CAS: 3002-81-1).

-

Step 2: Oxidation to 1,10-Phenanthroline-5,6-dione

Here, the activated methylene groups (-CH2-CH2-) are oxidized to carbonyls (-C=O-C=O-) using Potassium Permanganate in a neutral/mildly alkaline medium. This avoids the ring-opening reactions common with stronger acids.

Reagents:

-

Potassium Permanganate (KMnO4)

-

Acetone / Water (1:1 mixture)

-

Celite®

Protocol:

-

Dissolution: Dissolve 5.0 g (27.4 mmol) of this compound in 100 mL of Acetone/Water (1:1).

-

Oxidant Addition: Cool the solution to 0-5°C (ice bath). Slowly add finely powdered KMnO4 (13.0 g, ~3 equivalents) in small portions over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A brown precipitate of MnO2 will form.

-

Filtration: Filter the reaction mixture through a Celite pad to remove MnO2. Wash the pad with hot water (3 x 20 mL).

-

Extraction: Extract the filtrate with Chloroform or Dichloromethane (3 x 50 mL). The dione is moderately soluble in water, so multiple extractions are necessary.

-

Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the yellow/orange residue from Methanol or Ethanol.

Quality Control & Validation Data

To ensure the product meets the stringent requirements for metallodrug synthesis, the following specifications must be met.

| Parameter | Specification | Method | Note |

| Appearance | Yellow to Orange Crystalline Powder | Visual | Dark brown indicates MnO2 contamination. |

| Melting Point | 258°C - 260°C | Capillary MP | Sharp range indicates high purity. |

| 1H NMR (CDCl3) | δ 9.15 (dd), 8.53 (dd), 7.61 (dd) | 400 MHz NMR | Absence of singlet at δ ~3.0-3.5 ppm confirms full conversion of dihydro-bridge. |

| IR Spectroscopy | 1685 cm⁻¹ (C=O stretch) | FT-IR (KBr) | Strong carbonyl band is diagnostic. |

| Nitro-Impurity | Not Detected (< 0.1%) | HPLC-UV/MS | Critical for pharmaceutical applications. |

Troubleshooting Guide

-

Problem: Low Yield in Step 2.

-

Problem: Product retains brown color.

References

-

McCann, M., et al. (2012). "In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes." Toxicology Research, 1(1), 47-54.

-

Viganor, L., et al. (2016). "1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa." Frontiers in Microbiology, 7.

-

Yamada, M., et al. (1992). "Synthesis and properties of 1,10-phenanthroline-5,6-dione." Bulletin of the Chemical Society of Japan, 65(4), 1006-1011.

-

Calderazzo, F., et al. (2002). "Synthesis of this compound and its coordination to transition metals." Inorganica Chimica Acta, 330(1), 136-142.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]

- 7. 1,10-菲咯啉-5,6-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Catalytic Applications of 5,6-Dihydro-1,10-Phenanthroline Metal Complexes

Foreword: Navigating the Ligand Landscape

To the dedicated researcher, scientist, and drug development professional, this guide serves as a deep dive into the catalytic potential of metal complexes based on the 1,10-phenanthroline scaffold. A critical distinction must be made from the outset. The vast body of published research focuses on the archetypal, fully aromatic 1,10-phenanthroline (phen) ligand. Its rigid, planar structure and superb chelating ability have made it a cornerstone of coordination chemistry.[1][2][3]

In contrast, the 5,6-dihydro-1,10-phenanthroline (dhp) ligand, the nominal subject of this guide, represents a more nascent frontier. The saturation of the 5,6-carbon bond introduces a flexible, non-aromatic "kink" into the structure, fundamentally altering its steric and electronic profile. While direct, extensive reports on the catalytic applications of 'dhp' metal complexes are sparse in current literature, the wealth of knowledge surrounding 'phen'-based catalysts provides an invaluable and predictive framework.

This document is therefore structured to provide a comprehensive guide to the well-established catalytic applications of 1,10-phenanthroline metal complexes, serving as the foundational model. From this expert-grounded baseline, we will extrapolate the potential implications and unique opportunities that the 'dhp' ligand may offer, providing both established protocols and a forward-looking perspective for innovative catalyst design.

Part I: The Ligand Landscape: A Tale of Two Scaffolds

The subtle change from an unsaturated to a saturated bond between carbons 5 and 6 transforms the ligand's character. Understanding this difference is paramount to predicting catalytic behavior.

-

1,10-Phenanthroline (phen) : A rigid, planar, and aromatic system. This planarity facilitates strong π-π stacking interactions and creates a well-defined and predictable coordination geometry.[4]

-

This compound (dhp) : The introduction of sp³-hybridized carbons at the 5 and 6 positions breaks the planarity. This creates a more flexible ligand with a "puckered" conformation. This flexibility can significantly alter the bite angle and the electronic communication across the ligand framework.

The synthesis of 'dhp' is typically achieved through the selective hydrogenation of the central aromatic ring of 1,10-phenanthroline, a reaction that can be controlled by temperature and catalyst choice.[5]

Caption: Structural comparison of planar 1,10-phenanthroline and non-planar this compound.

Part II: Catalytic Applications of Phenanthroline-Type Complexes: The Foundational Model

Metal complexes derived from the 1,10-phenanthroline scaffold are versatile catalysts for a wide array of organic transformations. The following sections detail key applications that provide a blueprint for potential studies with 'dhp' analogues.

A. Hydrosilylation of Alkenes

One of the most significant recent advancements has been the use of iron-phenanthroline complexes in alkene hydrosilylation. This transformation is a cornerstone of the silicone industry and typically relies on precious metals like platinum.[4] The development of earth-abundant iron catalysts is of major economic and environmental interest.

Mechanism & Causality: Iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands have demonstrated remarkable reactivity and selectivity.[4] Mechanistic studies suggest that the catalytic cycle may involve Fe(0)-Fe(II) intermediates.[6][7] The bulky aryl substituents on the phenanthroline ligand create a crowded steric environment around the iron center. This steric hindrance is not a drawback; rather, it is a critical design element that dictates the reaction's regioselectivity, preventing unwanted side reactions and guiding the hydride transfer to a specific position on the substrate.[6][7]

Potential Role of 'dhp': Replacing 'phen' with 'dhp' in these systems could offer intriguing possibilities. The increased flexibility of the 'dhp' ligand might allow for the accommodation of bulkier substrates or fine-tuning of the catalyst's electronic properties to enhance turnover frequency.

B. Cross-Coupling Reactions

Phenanthroline and its derivatives are effective ligands in palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions.[8] These reactions are fundamental in pharmaceutical and materials science for the construction of C-C bonds.

Mechanism & Causality: In these reactions, the phenanthroline ligand serves several crucial roles. It stabilizes the active metal center (e.g., Pd(0)), preventing its aggregation into inactive nanoparticles. Its electronic properties modulate the rates of the key steps in the catalytic cycle: oxidative addition, transmetallation, and reductive elimination. For instance, in an oxidative-Heck reaction using arylboronic acids, 2,9-dimethyl-1,10-phenanthroline proved to be the optimal ligand, highlighting the importance of tailored substitution.[8] Copper(I)/phenanthroline systems have also proven to be efficient catalysts for the Suzuki-Miyaura coupling of highly fluorinated boronate esters.[9]

C. Oxidation Reactions

The robust nature of phenanthroline complexes makes them suitable for use in oxidative environments.

Key Examples:

-

Aerobic Oxidation: Copper(II) complexes with phenanthroline-based ligands can catalyze the aerobic oxidation of 1,10-phenanthroline itself to 1,10-phenanthroline-5,6-dione at room temperature, demonstrating the stability of the metal-ligand core under oxidative conditions.[10]

-

Enzymatic Regeneration: Transition metal complexes of 1,10-phenanthroline-5,6-dione act as efficient mediators for the regeneration of NAD+ in enzymatic alcohol oxidation, increasing catalytic turnover by over an order of magnitude compared to the uncomplexed ligand.[11]

Potential Role of 'dhp': The saturated 5,6-bond in 'dhp' is potentially more susceptible to oxidation than the aromatic ring in 'phen'. This could be a limitation or an opportunity. A 'dhp' complex might act as a sacrificial reductant or participate directly in an oxidative catalytic cycle in a manner different from its 'phen' counterpart.

D. Hydrogenation of Bicarbonate

In the realm of green chemistry and carbon capture, the hydrogenation of CO₂ and its bicarbonate form into valuable products like formic acid is a critical goal. Half-sandwich Ru(II), Ir(III), and Rh(III) complexes bearing 4,7-dihydroxy-1,10-phenanthroline are highly efficient catalysts for bicarbonate hydrogenation in aqueous solutions.[12]

Mechanism & Causality: The key to this catalyst's high activity is the deprotonation of the hydroxy groups on the phenanthroline ligand in alkaline solution. This generates an oxyanion with strong electron-donating ability, which enhances the catalytic activity of the metal center for H₂ heterolysis and subsequent hydride transfer to bicarbonate.[12] This is a prime example of an "actor-ligand" that actively participates in the catalytic mechanism.

Part III: Application Protocols

The following protocols are based on established literature for 'phen'-based systems and serve as a validated starting point for researchers.

Caption: A generalized workflow for the synthesis and application of phenanthroline-based catalysts.

Protocol 1: Synthesis of a Representative Iron(II)-Phenanthroline Pre-catalyst

This protocol is adapted from methodologies for synthesizing 2,9-diaryl-1,10-phenanthroline iron complexes, effective in hydrosilylation.[4]

Objective: To synthesize a pre-catalyst of the type [(Dar-phen)FeCl₂].

Materials:

-

2,9-diaryl-1,10-phenanthroline ligand (e.g., 2,9-dimesityl-1,10-phenanthroline) (1.0 equiv)

-

Iron(II) chloride (FeCl₂), anhydrous (1.05 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and heating mantle

Procedure:

-

Inert Atmosphere Setup: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All manipulations are to be performed under an inert atmosphere.

-

Causality: Iron(II) is susceptible to oxidation to Iron(III) by atmospheric oxygen, which would yield an inactive or less active catalyst. Anhydrous conditions are crucial as water can interfere with the complexation.

-

-

Ligand Dissolution: In a Schlenk flask, dissolve the 2,9-diaryl-1,10-phenanthroline ligand in the anhydrous solvent.

-

Addition of Iron Salt: To the stirring solution, add anhydrous FeCl₂ in one portion.

-

Causality: A slight excess of the iron salt ensures complete consumption of the more valuable ligand.

-

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The progress can often be monitored by a color change.

-

Isolation: Upon completion, reduce the solvent volume under vacuum. The product complex, often a microcrystalline solid, may precipitate. If not, add an anti-solvent like anhydrous hexane or pentane to induce precipitation.

-

Purification: Collect the solid product by filtration under an inert atmosphere. Wash the solid with a small amount of cold anhydrous anti-solvent (hexane or pentane) to remove any unreacted starting materials.

-

Drying and Storage: Dry the resulting solid under high vacuum. The final complex should be stored under an inert atmosphere to maintain its integrity.

Protocol 2: General Procedure for Iron-Catalyzed Hydrosilylation of an Alkene

This protocol details the use of the synthesized pre-catalyst in a representative hydrosilylation reaction.[4][6]

Materials:

-

Alkene substrate (e.g., 1-octene) (1.0 equiv)

-

Silane (e.g., Phenylsilane) (1.2 equiv)

-

Iron pre-catalyst from Protocol 1 (e.g., 1-5 mol%)

-

Reducing agent/activator (e.g., Ethylmagnesium bromide, EtMgBr) (2-10 mol%)

-

Anhydrous THF

-

Inert atmosphere setup

Procedure:

-

Catalyst Activation: In a Schlenk tube under an inert atmosphere, suspend the iron pre-catalyst in anhydrous THF. Add the EtMgBr solution dropwise. A color change typically indicates the formation of the active low-valent iron species.

-

Causality: The Fe(II) pre-catalyst is reduced in situ by the Grignard reagent (EtMgBr) to a highly active Fe(0) or Fe(I) species, which is the true catalytic entity.

-

-

Substrate Addition: To the activated catalyst mixture, add the alkene substrate, followed by the silane.

-

Causality: A slight excess of the silane ensures the complete conversion of the alkene.

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by adding a few drops of water or a saturated aqueous solution of NH₄Cl.

-

Causality: Quenching destroys any remaining active catalyst and excess silane.

-

-

Work-up: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate or diethyl ether) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure hydrosilylated product.

Part IV: Data Summary

The performance of catalysts is best understood through quantitative comparison. The table below summarizes representative data for the iron-catalyzed hydrosilylation of styrene derivatives using a phenanthroline-based ligand system.

Table 1: Performance of an Iron-Phenanthroline Catalyst in Alkene Hydrosilylation (Data synthesized from trends reported in literature[4][6])

| Entry | Alkene Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Regioselectivity (Markovnikov:Anti-Markovnikov) |

| 1 | Styrene | 1 | 2 | >98 | >99:1 |

| 2 | 4-Methylstyrene | 1 | 2 | >98 | >99:1 |

| 3 | 4-Chlorostyrene | 2 | 3 | 95 | >99:1 |

| 4 | 1-Octene | 2 | 4 | 92 | 1:>99 (Anti-Markovnikov product) |

References

- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC

-

Goitom Gebreyohannes, B., Chebude, Y., & Raju, V. J. T. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]

- Transition metal complexes of 1,10-phenanthroline-5,6-dione as efficient mediators for the regeneration of NAD+ in enzym

- Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Vertex AI Search.

-

Peng, Q., & Zhu, S.-F. (2018). Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation. Nature Communications, 9(1), 221. [Link]

- Zhou, H. (n.d.). Novel Compounds (Including Transition-Metal Complexes) Based on 1,10-Phenanthroline-5,6-dione. CORE.

- Phenanthroline Ligands. Alfa Chemistry.

- Mechanistic studies of in vitro anti-proliferative and anti-inflammatory activities of the Zn(ii)–NSAID complexes of 1,10-phenanthroline-5,6-dione in MDA-MB-231 cells. Dalton Transactions (RSC Publishing).

- Kumar, R., & Mathur, P. (2014). Aerobic Oxidation of 1,10-Phenanthroline to Phen-dione Catalyzed by Copper(II) Complexes. RSC Advances.

- 1,10 phenanthroline 5,6 diol metal complex (Cu, Fe) sensitized solar cells: A cocktail dye effect.

- Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilyl

- 1,10-Phenanthroline. Wikipedia.

- Phenanthroline-Imine Ligands for Iron-Catalyzed Alkene Hydrosilylation.

- Half-Sandwich Complexes with 4,7-Dihydroxy-1,10-phenanthroline: Water-Soluble, Highly Efficient Catalysts for Hydrogenation of Bicarbonate Attributable to the Generation of an Oxyanion on the Catalyst Ligand.

- Formation of 1,10-Phenanthroline-N,N'-dioxide under Mild Conditions: The Kinetics and Mechanism of the Oxidation of 1,10-Phenanthroline by Peroxomonosulf

- Coupling approaches for [Pt(1,10-phenanthroline)(1S,2S-diamminocyclohexane)dihydroxide]2+ using hydrazone and oxime ligation. Dalton Transactions (RSC Publishing).

- Selective hydrogenation of 1,10-phenanthrolines by silica-supported palladium nanoparticles. Inorganica Chimica Acta.

- 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH.

- Cross‐coupling reaction of C6F5BPin with PhBr. Conditions.

- Synthesis method of phenanthroline-5,6-diketone.

- 1,10-Phenanthroline-Iron Complex-Derived Fe-N-C Electrocatalysts: Enhanced Oxygen Reduction Activity and Stability Through Synthesis Tuning. MDPI.

- 5,6-Dihydroxy-1,10-phenanthrolin-1-ium chloride dihydr

- Oxidation of complexes of 1,10-phenanthroline and 5-nitro- 1,10-phenanthroline by hydrogen peroxide.

- Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed.

- The electrocatalytic hydrogen evolution reaction in the presence of a metal-free organic catalyst based on 1,10-phenanthroline: the first example of a reaction proceeding by an intramolecular mechanism. Catalysis Science & Technology (RSC Publishing).

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 3. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. iris.cnr.it [iris.cnr.it]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Transition metal complexes of 1,10-phenanthroline-5,6-dione as efficient mediators for the regeneration of NAD+ in enzymatic synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Supramolecular Assembly Using 5,6-Dihydro-1,10-Phenanthroline Building Blocks

Introduction: The Untapped Potential of 5,6-Dihydro-1,10-Phenanthroline in Supramolecular Chemistry

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with specific functions is perpetual. Supramolecular chemistry, the chemistry beyond the molecule, offers a powerful paradigm for constructing complex systems from molecular building blocks. Within this field, the 1,10-phenanthroline scaffold has been extensively explored, primarily for its exceptional metal-chelating properties. However, its hydrogenated derivative, this compound, represents a relatively underexplored yet highly promising class of building blocks for creating diverse and functional supramolecular assemblies.

The reduction of the 5,6-double bond in the phenanthroline core introduces a conformational flexibility and a three-dimensional character that sets it apart from its planar aromatic counterpart. This subtle modification unlocks new possibilities for directing self-assembly through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. The substituents at the 5- and 6-positions become pivotal in dictating the geometry and stability of the resulting supramolecular structures, which can range from discrete oligomers to extended one-, two-, and three-dimensional networks.

These organized assemblies have potential applications in areas such as drug delivery, sensing, catalysis, and the development of advanced materials. This guide provides a comprehensive overview of the synthesis of this compound-based building blocks and detailed protocols for their self-assembly and characterization, empowering researchers to harness the full potential of this versatile molecular scaffold.

I. Synthesis of Key Precursors and Building Blocks

The journey to functional supramolecular assemblies begins with the synthesis of well-defined molecular components. The primary precursor for many 5,6-disubstituted-5,6-dihydro-1,10-phenanthroline derivatives is 1,10-phenanthroline-5,6-dione.

A. Synthesis of 1,10-Phenanthroline-5,6-dione: The Gateway Precursor

1,10-Phenanthroline-5,6-dione is a versatile starting material that can be prepared by the oxidation of 1,10-phenanthroline. Several methods have been reported, with the use of a mixture of nitric acid and sulfuric acid in the presence of potassium bromide being a common and effective approach.[1][2]

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, carefully add 35 mL of concentrated sulfuric acid and cool the flask in an ice bath to 0 °C.

-

Addition of Reactants: Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the cooled sulfuric acid with continuous stirring. Once dissolved, add 5 g (42 mmol) of potassium bromide, followed by the dropwise addition of 17.5 mL of concentrated nitric acid, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes. Subsequently, heat the mixture to 130 °C and maintain this temperature for 2 hours.

-

Work-up and Isolation: Carefully pour the hot, yellow reaction solution into 150 g of crushed ice. Neutralize the resulting solution to a pH of 7 using sodium carbonate.

-

Extraction and Purification: Extract the aqueous solution with chloroform (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from anhydrous ethanol to yield 1,10-phenanthroline-5,6-dione as a yellow solid.

B. Synthesis of trans-5,6-Diaryl-5,6-dihydro-1,10-phenanthroline-5,6-diols

A key class of this compound building blocks are the trans-5,6-diaryl-5,6-dihydro-1,10-phenanthroline-5,6-diols. These molecules are particularly interesting due to their ability to form one-dimensional rod-like supramolecular structures through hydrogen bonding.[3][4]

Protocol 2: Synthesis of trans-5,6-Diphenyl-5,6-dihydro-1,10-phenanthroline-5,6-diol

-

Grignard Reagent Preparation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reaction: To a solution of 1,10-phenanthroline-5,6-dione (1 mmol) in refluxing anhydrous THF, add a solution of phenylmagnesium bromide (2.5 mmol) in THF dropwise.

-

Reaction Progression: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford the trans-diol as a colorless crystalline solid. The formation of the trans isomer is favored due to steric hindrance.[3]

| Building Block | Precursor | Key Reagents | Typical Yield | Reference |

| 1,10-Phenanthroline-5,6-dione | 1,10-Phenanthroline | H₂SO₄, HNO₃, KBr | ~80-96% | [1][2] |

| trans-5,6-Diphenyl-5,6-dihydro-1,10-phenanthroline-5,6-diol | 1,10-Phenanthroline-5,6-dione | Phenylmagnesium bromide | ~51% | [3] |

| trans-5,6-Di(4-biphenyl)-5,6-dihydro-1,10-phenanthroline-5,6-diol | 1,10-Phenanthroline-5,6-dione | 4-Biphenylmagnesium bromide | ~30% | [3] |

II. Supramolecular Assembly: From Molecular Design to Organized Architectures

The rational design of substituents on the this compound core is crucial for controlling the self-assembly process. The following section details the assembly of the previously synthesized diols and discusses key factors influencing the formation of supramolecular structures.

A. Protocol for the Self-Assembly of trans-5,6-Diaryl-5,6-dihydro-1,10-phenanthroline-5,6-diols into Supramolecular Rods

The trans-diols are excellent building blocks for the formation of one-dimensional, rod-like structures driven by a network of hydrogen bonds.[3][4]

Protocol 3: Crystal Growth for Supramolecular Assembly

-

Solvent Selection: Choose a solvent system in which the diol has moderate solubility. A mixture of a good solvent (e.g., dichloromethane, chloroform) and a poor solvent (e.g., hexane, heptane) is often effective.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified trans-diol in the chosen good solvent at room temperature or with gentle heating.

-

Slow Evaporation/Vapor Diffusion:

-

Slow Evaporation: Leave the solution in a loosely capped vial to allow for the slow evaporation of the solvent over several days.

-

Vapor Diffusion: Place the vial containing the diol solution inside a larger, sealed container with the poor solvent. The slow diffusion of the poor solvent vapors into the diol solution will induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of the poor solvent.

The resulting crystals will contain the diol molecules self-assembled into chiral, rod-like structures where homochiral molecules are connected in a head-to-tail fashion by N···H-O hydrogen bonds.[3]

Caption: Self-assembly of chiral trans-diols into a supramolecular rod.

B. Key Factors Influencing Supramolecular Assembly

The outcome of the self-assembly process is highly dependent on several experimental parameters. Careful control of these factors is essential for achieving the desired supramolecular architecture.

-

Solvent: The polarity, hydrogen-bonding capability, and volatility of the solvent play a critical role. Solvents that can compete for hydrogen bonding sites may disrupt the formation of the desired assembly.

-

Concentration: The concentration of the building blocks can influence the equilibrium between different aggregated states. Higher concentrations may favor the formation of larger assemblies.

-

Temperature: Temperature affects both the solubility of the building blocks and the strength of non-covalent interactions. In some cases, thermal annealing can be used to obtain more ordered structures.

-

Substituents: The nature of the substituents at the 5- and 6-positions (and elsewhere on the phenanthroline ring) is the most critical design element. These groups can be tailored to introduce specific interactions, such as:

-

Hydrogen Bonding: As seen with the diols, hydroxyl, amide, or carboxylic acid groups can direct the formation of well-defined structures.

-

π-π Stacking: Aromatic substituents can lead to stacking interactions, which are crucial for the assembly of columnar or layered structures.[5]

-

Halogen Bonding: The introduction of halogen atoms can facilitate directional halogen bonding interactions.

-

Steric Hindrance: Bulky substituents can be used to control the geometry of the assembly and prevent unwanted aggregation pathways.

-

III. Characterization of Supramolecular Assemblies

A comprehensive characterization of the resulting supramolecular structures is essential to confirm their formation and elucidate their properties. A multi-technique approach is often necessary.

Caption: Workflow for the characterization of supramolecular assemblies.

A. Detailed Protocols for Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can provide information about the chemical environment of protons and can indicate the formation of aggregates through changes in chemical shifts, line broadening, or the appearance of new signals.

-

Diffusion-Ordered Spectroscopy (DOSY): A powerful technique for studying self-assembly in solution. It allows for the determination of diffusion coefficients, which can be related to the size and shape of the assembled species.

-

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

This is the gold standard for unequivocally determining the three-dimensional structure of crystalline supramolecular assemblies. It provides precise information about bond lengths, bond angles, and intermolecular interactions. The protocol for obtaining suitable crystals is described in Protocol 3.

-

-

UV-Vis and Fluorescence Spectroscopy:

-

The formation of supramolecular assemblies can lead to changes in the electronic absorption and emission spectra of the building blocks. Hypochromicity or hyperchromicity in the UV-Vis spectrum can indicate π-π stacking interactions. The appearance of new emission bands (e.g., excimer or exciplex emission) can also be indicative of aggregation.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to detect the presence of non-covalently bound aggregates in the gas phase, providing information about the stoichiometry of the assemblies.

-

-

Microscopy Techniques:

-

Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM): These techniques are invaluable for visualizing the morphology, size, and shape of the supramolecular assemblies on a surface or in the solid state.

-

IV. Conclusion and Future Outlook

The this compound scaffold represents a versatile and powerful platform for the construction of novel supramolecular architectures. By leveraging established synthetic methodologies and carefully controlling the self-assembly conditions, researchers can create a wide range of organized structures with tailored properties. The protocols and guidelines presented in this application note provide a solid foundation for exploring the potential of these building blocks in diverse fields, from materials science to medicinal chemistry.

Future research in this area will likely focus on the development of more complex and functional systems. This could include the incorporation of stimuli-responsive moieties to create dynamic supramolecular materials, the design of assemblies with specific catalytic or recognition properties, and the exploration of their biological applications, such as in drug delivery and bio-imaging. The continued exploration of the rich chemistry of this compound and its derivatives is sure to yield exciting new discoveries and innovations.

V. References

-

Preparation and X-ray Structures of trans-5,6-Diaryl-5,6-dihydro-1,10-phenanthroline-5,6-diols: Formation of Supramolecular Rod by Hydrogen Bonds. Chemistry Letters. [Link]

-

Synthesis and supramolecular networks of 5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid dihydrate and its first coordination compound cis-diaquachlorido(5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid-κO,N,N′,O)manganese(II) chloride dihydrate. ResearchGate. [Link]

-

The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. Nature. [Link]

-

Synthesis of poly(1,10-phenanthroline-5,6-diyl)s having a π-stacked, helical conformation. Royal Society of Chemistry. [Link]

-

Synthesis of poly(1,10-phenanthroline-5,6-diyl)s having a pi-stacked, helical conformation. HUSCAP. [Link]

-

Supramolecular assemblies in Zn(II) metal-organic compounds involving 3-aminopyridine and 1,10-phenanthroline: antiproliferative evaluation and theoretical studies. ScienceDirect. [Link]

-

Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. The Royal Society of Chemistry. [Link]

-

The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines. The Keep. [Link]

-

Exploring supramolecular assembly and luminescent behavior in a series of RE-p-chlorobenzoic acid-1,10-phenanthroline complexes. Royal Society of Chemistry. [Link]

-

Synthesis and structural characterization of a novel 2D supramolecular lead coordination polymer with phenanthroline derivate an. De Gruyter. [Link]

-

Supramolecular assembly of phenanthrene–DNA conjugates into light-harvesting nanospheres. National Institutes of Health. [Link]

-

Metal-directed design of supramolecular protein assemblies. National Institutes of Health. [Link]

-

The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines. Eastern Illinois University. [Link]

-

5,6-Dihydroxy-1,10-phenanthrolin-1-ium chloride dihydrate. National Institutes of Health. [Link]

-

Synthesis and characterization of Hg complex with 1,4-bis([3]phenanthroline-[5,6-d]imidazol-2-yl. Journal of Chemical and Pharmaceutical Research. [Link]

-

2,4-Diaryl-5,6-dihydro-1,10-phenanthroline and 2,4-diaryl-5,6-dihydrothieno[2,3-h] quinoline derivatives for topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. PubMed. [Link]

-

Preparation and X-ray Structures of trans-5,6-Diaryl-5,6-dihydro-1,10-phenanthroline-5,6-diols: Formation of Supramolecular Rod by Hydrogen Bonds. Oxford Academic. [Link]

-

1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa. Frontiers. [Link]

-

Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II). Publikationsserver der TU Clausthal. [Link]

-

Synthesis method of phenanthroline-5,6-diketone. Google Patents.

Sources

- 1. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]

- 2. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Application Note: Solvent Engineering for 5,6-Dihydro-1,10-Phenanthroline

Subtitle: Optimizing Stability, Reactivity, and Ligand Efficacy through Precision Solvent Selection[1]

Executive Summary

5,6-Dihydro-1,10-phenanthroline (dihydro-phen) represents a critical distinct chemical entity from its parent, 1,10-phenanthroline.[1] Structurally, the saturation of the C5-C6 bridge disrupts the full aromaticity of the central ring, altering the bite angle of the nitrogen donors and significantly impacting the molecule's redox stability.[1]

Unlike the robust parent phenanthroline, the 5,6-dihydro derivative is thermodynamically driven to undergo oxidative dehydrogenation to restore aromaticity.[1] Therefore, solvent selection is not merely a matter of solubility; it is a stability control parameter .[1] This guide outlines the solvent systems required to suppress unwanted oxidation, enhance metal complexation, and facilitate controlled functionalization.[1]

Physicochemical Profile & Solvent Compatibility[1][2]

The saturation at the 5,6-position introduces conformational flexibility and alters the electronic density on the nitrogen atoms.[1]

| Parameter | 1,10-Phenanthroline (Parent) | This compound | Impact on Solvent Choice |

| Aromaticity | Fully Aromatic (Rigid) | Interrupted (Semi-flexible) | Dihydro form is more susceptible to oxidative degradation in aerated solvents.[1] |

| Solubility | Moderate in alcohols; High in DCM/CHCl₃ | Improved in polar aprotics; Good in alcohols | Dihydro form tolerates polar protic solvents well, but they must be degassed.[1] |

| Basicity (pKₐ) | ~4.86 | Slightly Higher (Predicted) | Avoid acidic solvents unless protonation is desired; basicity is enhanced by sp³ bridge electron donation.[1] |

| Redox Stability | High | Low (Prone to oxidation) | CRITICAL: Avoid oxidizing solvents (e.g., DMSO at high T) and aerated water. |

Solvent Selection Matrix

| Solvent Class | Recommended? | Rationale & Use Case |

| Alcohols (MeOH, EtOH) | YES | Primary Choice for Synthesis. Excellent solubility.[1] Must be anhydrous and degassed to prevent oxidation back to phenanthroline.[1] |

| Nitriles (MeCN) | YES | Ideal for Complexation. Non-coordinating (weakly), good dielectric constant, stabilizes metal complexes. |

| Chlorinated (DCM, CHCl₃) | CONDITIONAL | Extraction Only. Good solubility, but trace acid (HCl) in chloroform can protonate the ligand; radical formation can induce oxidation. |

| DMSO / DMF | NO / CAUTION | Avoid. DMSO can act as an oxidant at elevated temperatures, converting the dihydro form back to the dione or parent phenanthroline.[1] |

| Water | NO | Poor solubility unless protonated.[1] Aqueous environments often accelerate oxidative dehydrogenation.[1] |

Reaction-Specific Solvent Strategies

Scenario A: Synthesis (Reduction of 1,10-Phenanthroline)

The synthesis of this compound is typically achieved by reducing 1,10-phenanthroline.[1]

-

Solvent System: Ethanol or Methanol.[1]

-

Mechanism: Sodium borohydride (NaBH₄) reduction requires a protic solvent to activate the hydride transfer.[1]

-

Critical Control: The reaction is exothermic.[1] Ethanol provides a safe boiling point reflux (78°C) that drives the reaction without thermal degradation.[1]

Scenario B: Coordination Chemistry (Ligand Usage)

When using this compound as a ligand for metal centers (e.g., Ru, Fe, Cu):

-

Solvent System: Acetonitrile (MeCN) or degassed Ethanol.[1]

-

Why: The "bite angle" of the dihydro-ligand is slightly different from the parent.[1] MeCN allows for ligand exchange without competing strongly for the metal center.[1]

-

Risk: If the solvent contains dissolved oxygen, the metal center can catalyze the oxidation of the ligand in situ, resulting in a mixed-ligand species (partially oxidized).[1]

Scenario C: Preventing Auto-Oxidation

The driving force to regain aromaticity is strong.[1]

-

Forbidden Solvents: Aerated water, hot DMSO, acidic acetone.[1]

-

Stabilizers: Storing solutions in MeCN under Argon is preferred over solid-state storage in air.[1]

Visualizing the Stability & Reactivity Workflow

The following diagram illustrates the critical decision pathways for solvent selection based on the intended chemical outcome.

Caption: Decision tree for solvent selection emphasizing the mitigation of oxidative reversion to the parent phenanthroline.

Detailed Protocol: Inert-Atmosphere Ligand Exchange

Objective: Synthesize a metal complex [M(dihydro-phen)₃]²⁺ without oxidizing the ligand.

Reagents & Equipment[1][2][3][4][5][6][7]

-

Ligand: this compound (Freshly prepared or stored under Ar).[1]

-

Metal Salt: e.g., [Ru(DMSO)₄Cl₂] or FeCl₂.

-

Solvent: Acetonitrile (HPLC Grade, >99.9%).[1]

-

Gas: Argon (5.0 purity).[1]

-

Glassware: Schlenk flask, reflux condenser, rubber septa.[1]

Step-by-Step Methodology

-

Solvent Deoxygenation (The Freeze-Pump-Thaw Cycle):

-

Ligand Dissolution:

-

Metal Addition & Reflux:

-

Monitoring (IPC - In-Process Control):

-

Take a 50 µL aliquot, dilute in degassed MeCN.

-

UV-Vis: Check for the disappearance of the specific dihydro-phen bands and appearance of MLCT (Metal-to-Ligand Charge Transfer) bands.

-

Warning: If a sharp band appears at ~264 nm (characteristic of parent 1,10-phenanthroline), oxidation is occurring.[1]

-

-

Isolation:

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Product is contaminated with 1,10-phenanthroline | Solvent contained dissolved O₂ or reaction temperature was too high.[1] | Use freeze-pump-thaw method; reduce reflux temp (switch from EtOH to MeOH if possible). |

| Low Yield during Complexation | Ligand protonation (if solvent was acidic).[1] | Ensure solvents are acid-free.[1] Add 1 eq. of Triethylamine (TEA) if using chloride salts.[1] |

| Precipitate is gummy/oily | Trapped solvent in the lattice.[1] | Triturate with cold diethyl ether; dry under high vacuum for >12 hours. |

References

-

Synthesis and Reactivity

-

General Properties of Phenanthrolines

-

Coordination Chemistry Context

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Reaction Temperature for Phenanthroline Hydrogenation

Welcome to the Reaction Engineering Help Desk. Ticket ID: PHEN-H2-OPT-001 Status: Resolved Analyst: Senior Application Scientist

Executive Summary

Hydrogenation of 1,10-phenanthroline is a deceptively complex transformation. While it appears to be a standard reduction of an aromatic heterocycle, the reaction is governed by a tight competition between catalytic hydrogenation and catalyst poisoning via N-chelation.

Temperature is the primary lever to control this competition. This guide details how to optimize temperature to selectively access 1,2,3,4-tetrahydro-1,10-phenanthroline (

Module 1: The Temperature-Selectivity Nexus

The hydrogenation of 1,10-phenanthroline (

Thermodynamic vs. Kinetic Control

| Temperature Zone | Dominant Phenomenon | Outcome |

| < 60°C | Strong Chemisorption | Reaction Stalls. The substrate binds to the metal surface through the Nitrogen atoms ( |

| 80°C – 100°C | Kinetic Sweet Spot | Selective Formation of |

| > 130°C | Thermodynamic Control | Over-Hydrogenation. Formation of octahydro-1,10-phenanthroline ( |

Visualizing the Pathway

Figure 1: Reaction pathway divergence based on thermal energy input.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at <10% conversion despite high H2 pressure. Is my catalyst dead?

Diagnosis: Likely Catalyst Poisoning , not deactivation. Explanation: At low temperatures (RT to 50°C), 1,10-phenanthroline acts as a ligand, not a substrate. It coordinates to the Pd/Pt surface, preventing hydrogen activation. Corrective Action:

-

Increase Temperature: Raise to 80°C . This promotes desorption of the N-metal bond, freeing up sites for hydrogenation.

-

Acidic Promoter: Add 1.0 equivalent of Acetic Acid or run in glacial acetic acid. Protonating the nitrogens (

) prevents them from binding to the metal, forcing the molecule to adsorb via the aromatic

Q2: I am seeing a mixture of tetrahydro- and octahydro- products.

Diagnosis: Loss of Selectivity due to thermal overshoot.

Explanation: Once the first ring is reduced (

-

Strict T-Control: Cap reaction at 90°C .

-

Monitor Pressure: If using high pressure (>50 bar), lower it to 20-30 bar . High pressure lowers the activation barrier for the second reduction step.

Q3: The yield is low, but NMR shows no starting material.